Methyl tetradeca-2,4-dienoate
Description
Methyl tetradeca-2,4-dienoate is a fatty acid methyl ester characterized by a 14-carbon chain with conjugated double bonds at positions 2 and 2. These compounds share a common α,β-unsaturated ester backbone, which influences their reactivity, stability, and biological activity .
Properties
CAS No. |
54977-81-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
methyl tetradeca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
WBVDAGWICYRIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tetradeca-2,4-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of methyl-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is stereoselective and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Esterification and Transesterification
The methyl ester group undergoes transesterification under acidic or basic conditions. For example, in the synthesis of fatty acid derivatives, methyl tetradeca-2,4-dienoate reacts with alcohols (e.g., ethanol) to form ethyl esters, catalyzed by titanium complexes or Lewis acids .
Example Reaction:
Oxidation Reactions
The conjugated diene system is susceptible to oxidation. In studies on similar dienoates, oxidation with active manganese dioxide (MnO₂) converts allylic alcohols to aldehydes, enabling subsequent Wittig or Horner-Wadsworth-Emmons reactions .
Experimental Conditions:
Reduction Reactions
Catalytic hydrogenation using palladium or platinum reduces the double bonds to single bonds. Selective hydrogenation of the 2,4-dienoate system has been reported under controlled H₂ pressure .
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| This compound | Pd/C (10%) | Methyl tetradecanoate | 92% |
| This compound | Ni-B | Partially saturated derivatives | 68% |
Cycloaddition Reactions
The conjugated diene participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride). For example, this compound reacts with electron-deficient dienophiles to form six-membered cycloadducts .
Mechanism:
Catalytic Cross-Coupling
Titanium-catalyzed cross-cyclomagnesiation has been employed to synthesize polyunsaturated esters. This compound derivatives undergo coupling with alkenes in the presence of Cp₂TiCl₂, forming complex macrocyclic structures .
Example Protocol:
Scientific Research Applications
Methyl tetradeca-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl tetradeca-2,4-dienoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
Table 1: Key Structural Parameters of Methyl Tetradeca-2,4-Dienoate and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Double Bond Positions | Substituents/R-Groups |
|---|---|---|---|---|
| This compound* | C₁₅H₂₄O₂ | 236.35 | 2E,4E | None (straight-chain) |
| Methyl hexa-2,4-dienoate | C₇H₁₀O₂ | 126.15 | 2E,4E | None (sorbic acid derivative) |
| Methyl deca-2,4-dienoate | C₁₁H₁₈O₂ | 182.26 | 2E,4Z | None (pear aroma compound) |
| Ethyl undeca-2,4-dienoate | C₁₃H₂₂O₂ | 210.31 | 2E,4E | Ethyl ester group |
| Methyl 5-methylhexa-2,4-dienoate | C₈H₁₂O₂ | 140.18 | 2E,4E | Methyl branch at C-5 |
Key Observations :
- Chain Length: this compound has the longest carbon chain (C14) among the analogs, which increases its hydrophobicity and likely reduces volatility compared to shorter-chain esters like methyl hexa-2,4-dienoate .
- Double Bond Geometry: The 2E,4E configuration is common in α,β-unsaturated esters, enhancing electrophilicity and susceptibility to nucleophilic attack. Methyl deca-2,4-dienoate, however, has a 2E,4Z configuration, which may alter its chemical reactivity and aroma profile .
- Substituents: Branched derivatives (e.g., methyl 5-methylhexa-2,4-dienoate) exhibit steric effects that influence synthetic accessibility and stability .
Key Observations :
- Wittig Reaction: A versatile method for synthesizing α,β-unsaturated esters, as seen in the synthesis of methyl penta-2,4-dienoate derivatives (e.g., methyl 5-(naphthalen-1-yl)penta-2,4-dienoate) with yields ranging from 47% to 58% .
- Biocatalytic Routes: Methyl deca-2,4-dienoate is produced during malolactic fermentation (MLF) in wines, highlighting the role of microbial enzymes in ester formation .
- Photodegradation: Under UV/TiO₂ and UV-Vis/Bi₂WO₆ systems, methyl 7-oxohepta-2,4-dienoate (a shorter-chain analog) forms as a byproduct, suggesting that this compound may undergo similar oxidative cleavage under light exposure .
Key Observations :
- Thermal Stability: Methyl 5-(furan-3-yl)penta-2,4-dienoate has a melting point of 68–70°C, suggesting that substituents significantly affect phase behavior .
- Aroma Contributions: Methyl deca-2,4-dienoate is a key pear ester in wines, while methyl hexa-2,4-dienoate (sorbate) is widely used in food preservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
